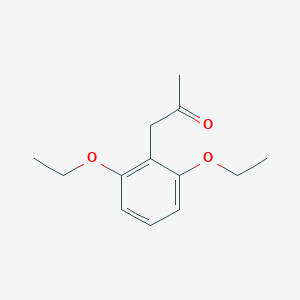
1-(2,6-Diethoxyphenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Diethoxyphenyl)propan-2-one is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol . This compound is characterized by the presence of two ethoxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diethoxyphenyl)propan-2-one typically involves the alkylation of 2,6-diethoxybenzene with a suitable propanone derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Diethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like Lewis acids or bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2,6-Diethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Diethoxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients or as a modulator of biochemical pathways. Its effects are mediated through binding to target proteins or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
1-(2,6-Dimethoxyphenyl)propan-2-one: Similar structure but with methoxy groups instead of ethoxy groups.
1-(2,6-Dimethylphenyl)propan-2-one: Similar structure but with methyl groups instead of ethoxy groups.
Uniqueness: 1-(2,6-Diethoxyphenyl)propan-2-one is unique due to the presence of ethoxy groups, which impart different chemical and physical properties compared to its analogs.
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
1-(2,6-diethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C13H18O3/c1-4-15-12-7-6-8-13(16-5-2)11(12)9-10(3)14/h6-8H,4-5,9H2,1-3H3 |
InChI Key |
ZESJAYQACSCKRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)OCC)CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


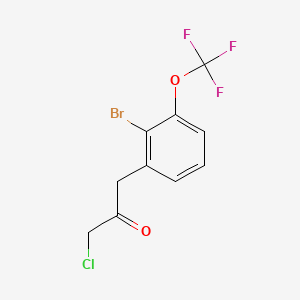
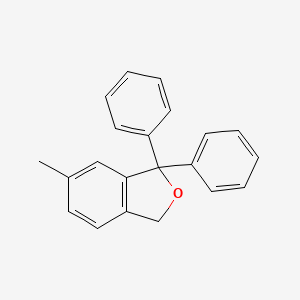
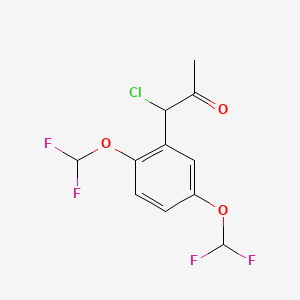
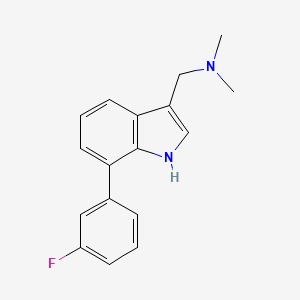
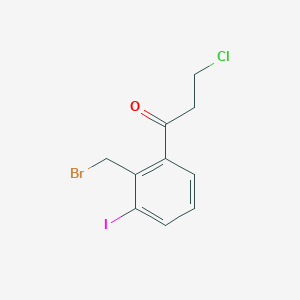
![[(Z,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-trimethylazanium;chloride](/img/structure/B14065687.png)
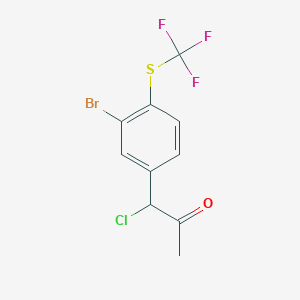
![ethyl 2-{6-bromo-1-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetate](/img/structure/B14065691.png)

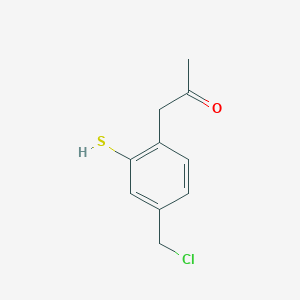
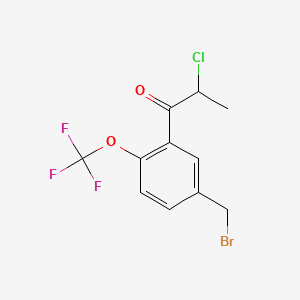
![(R)-8-(Benzyloxy)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B14065726.png)
![benzene;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B14065733.png)
![[2-Chloro-4-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14065754.png)
